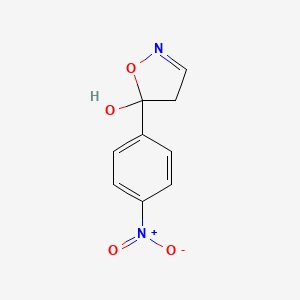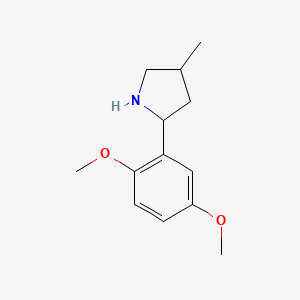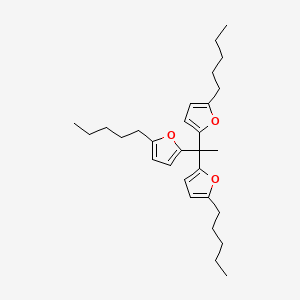![molecular formula C24H40N2O B12893871 6-Methoxy-1-[9-(piperidin-1-yl)nonyl]-1,2,3,4-tetrahydroquinoline CAS No. 5414-59-5](/img/structure/B12893871.png)
6-Methoxy-1-[9-(piperidin-1-yl)nonyl]-1,2,3,4-tetrahydroquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- Piperidine-containing compounds play a crucial role in drug design and are found in more than twenty classes of pharmaceuticals and alkaloids.
- The compound’s structure is characterized by a nonyl side chain attached to the piperidine ring, along with a methoxy group at position 6.
6-Methoxy-1-[9-(piperidin-1-yl)nonyl]-1,2,3,4-tetrahydroquinoline: is a heterocyclic compound with a piperidine ring system. It consists of a six-membered ring containing one nitrogen atom and five carbon atoms in the sp3-hybridized state.
Métodos De Preparación
Synthetic Routes: The synthesis of this compound involves several steps. One possible route includes the construction of the piperidine ring followed by the addition of the nonyl side chain and the methoxy group.
Reaction Conditions: Specific reaction conditions depend on the synthetic pathway chosen, but common methods involve cyclization, annulation, and multicomponent reactions.
Industrial Production: While industrial-scale production methods may vary, efficient and cost-effective routes are essential for large-scale synthesis.
Análisis De Reacciones Químicas
Reactions: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: For example, hydrogenation, cyclization, and amination reactions are relevant. Specific reagents and conditions would depend on the desired functionalization.
Major Products: The primary products formed from these reactions would include derivatives of the piperidine ring with modified substituents.
Aplicaciones Científicas De Investigación
Chemistry: Researchers explore its use as a building block for drug development due to its structural diversity.
Biology: It may serve as a scaffold for bioactive molecules targeting specific receptors or enzymes.
Medicine: Investigate its potential therapeutic applications, such as antiviral, anticancer, or anti-inflammatory properties.
Industry: Its role in the synthesis of pharmaceuticals and agrochemicals is significant.
Mecanismo De Acción
- The compound’s mechanism of action likely involves interactions with specific molecular targets or pathways. Further studies are needed to elucidate this fully.
Comparación Con Compuestos Similares
Uniqueness: Highlight its distinctive features compared to other piperidine-based compounds.
Similar Compounds: While I don’t have a specific list, other piperidine derivatives with similar structures and biological activities exist.
Propiedades
Número CAS |
5414-59-5 |
|---|---|
Fórmula molecular |
C24H40N2O |
Peso molecular |
372.6 g/mol |
Nombre IUPAC |
6-methoxy-1-(9-piperidin-1-ylnonyl)-3,4-dihydro-2H-quinoline |
InChI |
InChI=1S/C24H40N2O/c1-27-23-14-15-24-22(21-23)13-12-20-26(24)19-11-6-4-2-3-5-8-16-25-17-9-7-10-18-25/h14-15,21H,2-13,16-20H2,1H3 |
Clave InChI |
DNTKUCWPKZTVAL-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=C1)N(CCC2)CCCCCCCCCN3CCCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![4-(Difluoromethyl)-2-(methylthio)benzo[d]oxazole](/img/structure/B12893819.png)




![(2,9-Di-tert-butyl-12H-6,12-methanodibenzo[d,g][1,3]dioxocin-4-yl)diphenylphosphine](/img/structure/B12893844.png)
![2-methyl-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoic acid](/img/structure/B12893847.png)

